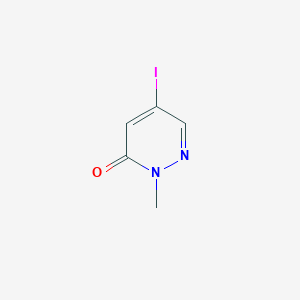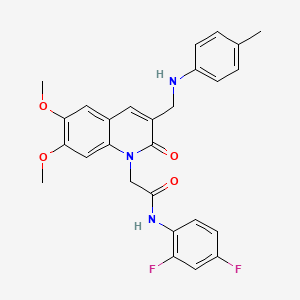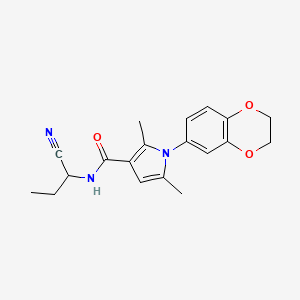
5-iodo-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Iodo-2-methylpyridazin-3(2H)-one, also known as 5-Iodo-MP, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is an important intermediate in the synthesis of various compounds, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other chemicals. 5-Iodo-MP can also be used as a starting material for the synthesis of various derivatives and analogs.
Scientific Research Applications
1. Functionalization via Palladium-Catalysed Aminocarbonylation
5-Iodo-2-methylpyridazin-3(2H)-one has been utilized in the functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation. This process involves the use of various amines, including amino acid methyl esters, to afford corresponding amides with complete conversion and high isolated yields (Takács et al., 2012).
2. Reactivity in Iodide Reaction
The reactivity of this compound in reactions with iodide ion has been explored. In these studies, the reactions of chloro compounds with hydrogen iodide resulted in nucleophilic substitution of chloro- by iodo substituent, followed by hydrodeiodination (Károlyházy et al., 2010).
3. Inhibition of Steel Corrosion
Compounds derived from this compound have been studied for their influence on the corrosion of steel in acidic solutions. The inhibitory action of these derivatives has been characterized using weight loss measurements and thermodynamic data, indicating their potential as corrosion inhibitors (Bouklah et al., 2006).
4. Synthesis and Biological Evaluation of Derivatives
Derivatives of this compound have been synthesized and evaluated for their biological activity, particularly against various cancer cell lines. These studies help in understanding the structure-activity relationships and potential therapeutic applications of these compounds (Xiong et al., 2020).
properties
IUPAC Name |
5-iodo-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-8-5(9)2-4(6)3-7-8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVTUADLCFBPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2911973.png)





![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)
![4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2911986.png)



![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2911992.png)